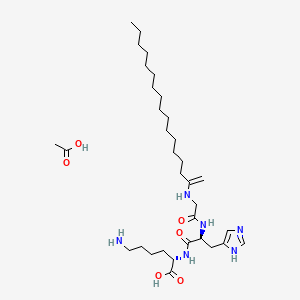

Palmitoyl tripeptide-1 acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitoyl tripeptide-1 acetate involves a stepwise peptide synthesis process. The C-terminal amino acid (lysine) is protected on its acidic function, and each N-protected amino acid (glycine, histidine) is sequentially coupled to the amino terminus. The peptide is elongated by one amino acid at each step, followed by deprotection and amidation .

Industrial Production Methods

The industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the C-terminal amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl tripeptide-1 acetate primarily undergoes substitution reactions due to the presence of its peptide bonds. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include N-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents such as trifluoroacetic acid (TFA) .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, which can be further modified or conjugated with other molecules for enhanced functionality .

Scientific Research Applications

Palmitoyl tripeptide-1 acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cosmetics, it is used for its anti-aging properties, as it stimulates collagen production and enhances skin elasticity . In medicine, it is being explored for its potential in wound healing and tissue regeneration . Additionally, it is used in various formulations to improve skin health and mitigate the effects of aging .

Mechanism of Action

Palmitoyl tripeptide-1 acetate works by stimulating fibroblasts, which are cells responsible for producing collagen and other extracellular matrix components. The peptide binds to specific receptors on fibroblasts, triggering a signaling cascade that leads to increased collagen production and improved skin elasticity . This mechanism is similar to that of retinoids but with a lower irritation profile .

Comparison with Similar Compounds

Similar Compounds

Palmitoyl pentapeptide-4: Another peptide used in anti-aging products, known for its ability to improve skin texture and reduce wrinkles.

Copper tripeptide-1: A peptide that combines copper ions with the tripeptide sequence, known for its wound healing and anti-inflammatory properties.

Palmitoyl tetrapeptide-7: A peptide that reduces inflammation and improves skin elasticity.

Uniqueness

Palmitoyl tripeptide-1 acetate is unique due to its ability to penetrate the skin’s lipid barrier effectively, thanks to the palmitic acid moiety. This enhances its delivery and boosts its effectiveness in stimulating collagen production and improving skin health .

Properties

CAS No. |

1628252-62-9 |

|---|---|

Molecular Formula |

C33H60N6O6 |

Molecular Weight |

636.9 g/mol |

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-(heptadec-1-en-2-ylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C31H56N6O4.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25(2)34-23-29(38)36-28(21-26-22-33-24-35-26)30(39)37-27(31(40)41)19-16-17-20-32;1-2(3)4/h22,24,27-28,34H,2-21,23,32H2,1H3,(H,33,35)(H,36,38)(H,37,39)(H,40,41);1H3,(H,3,4)/t27-,28-;/m0./s1 |

InChI Key |

UCDKTEPCRXPBGM-DHBRAOIWSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=C)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O.CC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=C)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.